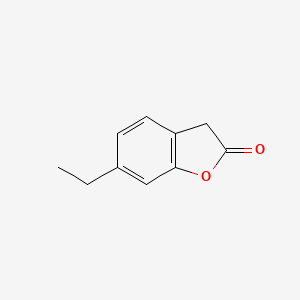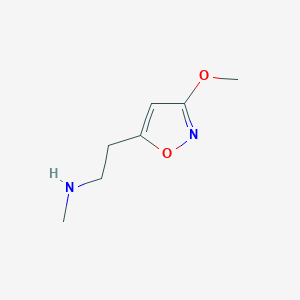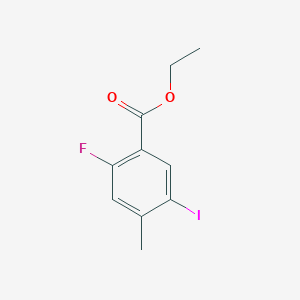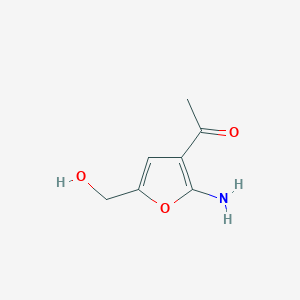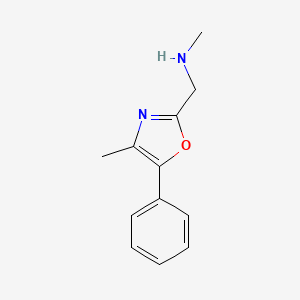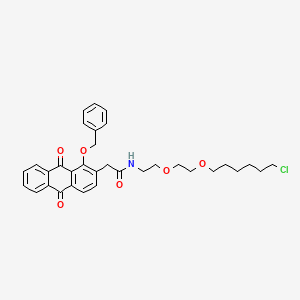
2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide is a complex organic compound with a unique structure that combines anthracene derivatives and chlorohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide involves multiple steps. The starting materials typically include benzyloxy anthracene derivatives and chlorohexyl ethoxy compounds. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The chlorohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine hydrochloride: Shares structural similarities but differs in functional groups.
Benzyloxy anthracene derivatives: Similar core structure but different substituents.
Uniqueness
2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide is unique due to its combination of anthracene and chlorohexyl groups, providing distinct chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C33H36ClNO6 |
|---|---|
Peso molecular |
578.1 g/mol |
Nombre IUPAC |
N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-(9,10-dioxo-1-phenylmethoxyanthracen-2-yl)acetamide |
InChI |
InChI=1S/C33H36ClNO6/c34-16-8-1-2-9-18-39-20-21-40-19-17-35-29(36)22-25-14-15-28-30(33(25)41-23-24-10-4-3-5-11-24)32(38)27-13-7-6-12-26(27)31(28)37/h3-7,10-15H,1-2,8-9,16-23H2,(H,35,36) |
Clave InChI |
YLWLESJSCCROKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)CC(=O)NCCOCCOCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12853654.png)


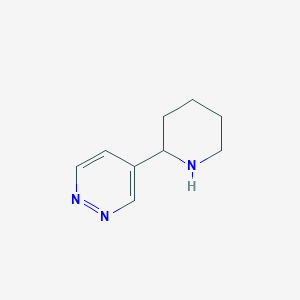
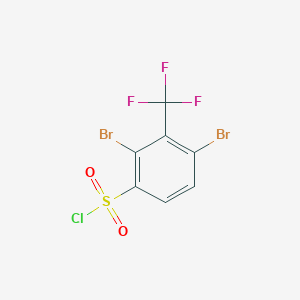

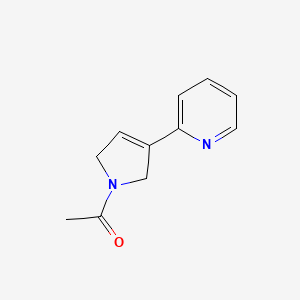
![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
![2-Cyclopropylbenzo[d]oxazol-7-amine](/img/structure/B12853690.png)
